7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex nitrogen-containing heterocyclic compound. This compound belongs to the class of triazino derivatives and features a purine-like structure. It is recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be found in various databases such as PubChem and ChemSrc, which provide detailed information about its chemical properties and potential applications. It is also referenced in patent literature that discusses its synthesis and therapeutic uses, particularly as a phosphodiesterase type 2 inhibitor and tumor necrosis factor alpha inhibitor .
This compound falls under the category of triazino derivatives, specifically those related to purine analogs. It is classified based on its structural features that include multiple methyl groups and an isobutyl substituent.
The synthesis of 7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step synthetic routes. A common method includes the condensation of appropriate precursors under controlled conditions to yield the desired triazino structure.
The synthesis may utilize reagents such as potassium iodide and potassium carbonate in a solvent like N,N-dimethylformamide to facilitate the formation of the triazino ring. The reaction conditions—including temperature and reaction time—are critical for optimizing yield and purity .
The molecular formula for 7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is . This structure features a fused triazino ring with a purine base and multiple methyl groups that enhance its lipophilicity.
The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure. The molecular weight is approximately 304.35 g/mol. Detailed structural data can be accessed through chemical databases like PubChem .
The compound can participate in various chemical reactions typical for nitrogen heterocycles. These may include nucleophilic substitutions or electrophilic additions depending on the functional groups present.
For example, reactions involving the hydroxylation of the purine moiety or modifications at the isobutyl group can be performed to explore structure-activity relationships. Such modifications are essential for developing derivatives with enhanced biological activity .
The mechanism of action for 7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione primarily involves inhibition of phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic nucleotides within cells, which can modulate various signaling pathways.
Inhibition studies have shown that this compound can effectively reduce tumor necrosis factor alpha levels in inflammatory models, suggesting potential therapeutic applications in treating inflammatory diseases .
The physical properties of 7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include:
Key chemical properties include:
Data regarding these properties can be found in safety data sheets provided by chemical suppliers .
7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several potential applications:
This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry aimed at treating various diseases related to inflammation and cellular signaling pathways .
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5